Kinetic advantage: 15-20 fold faster acetoacetylation reaction rate
In comparative studies of acetoacetylation reactions, tert-butyl acetoacetate (t-BAA) exhibits a reaction rate that is 15 to 20 times greater than that of the more commonly used methyl or ethyl acetoacetate analogs [1][2]. This significant kinetic advantage is attributed to the steric hindrance of the tert-butyl group, which facilitates a unique and more efficient reaction mechanism [3].
| Evidence Dimension | Reaction Rate |
|---|---|
| Target Compound Data | 15-20 fold faster |
| Comparator Or Baseline | Methyl acetoacetate or Ethyl acetoacetate (baseline = 1x) |
| Quantified Difference | 15-20 times faster |
| Conditions | Standard acetoacetylation reaction conditions (transacetoacetylation) |
Why This Matters
This translates directly to significantly reduced reaction times in both laboratory and industrial settings, improving throughput and energy efficiency.
- [1] ChemicalBook. (2020). The uses of tert-Butyl acetoacetate. ChemicalBook Article. View Source
- [2] Sigma-Aldrich. (n.d.). tert-Butyl acetoacetate reagent grade, 98%. Product page. View Source
- [3] Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Journal of Organic Chemistry, 56(5), 1713-1718. View Source
